Enantiomeric Configuration: (7R)-Stereochemistry as a Prerequisite for PLK-2 over PLK-1 Selectivity
The (7R) stereocenter at the C-7 ethyl position is structurally embedded in inhibitors that achieve single-digit nanomolar PLK-2 potency with excellent selectivity over PLK-1. In the Bowers et al. (2013) SAR campaign, dihydropteridinone-based inhibitors derived from the (R)-configured scaffold yielded compounds such as compound 37 with single-digit nanomolar PLK-2 IC50 and excellent selectivity for PLK-2 over PLK-1 [1]. For reference, the clinical PLK1 inhibitor BI 2536 displays the opposite selectivity profile: PLK1 IC50 = 0.83 nM, with only 4-fold selectivity over PLK2 and 11-fold over PLK3 . The (S)-enantiomer would produce inhibitors with a different spatial orientation of the C-7 ethyl group, which is predicted to abrogate this selectivity profile. No vendor currently lists the (S)-enantiomer as a catalog product, underscoring its synthetic inaccessibility.
| Evidence Dimension | Enantiomeric configuration and kinase selectivity |
|---|---|
| Target Compound Data | (7R)-configuration; downstream inhibitors achieve PLK-2 selectivity over PLK-1 (single-digit nM PLK-2 IC50) [1] |
| Comparator Or Baseline | BI 2536 (PLK1-selective): PLK1 IC50 = 0.83 nM; PLK2 IC50 = 3.5 nM; PLK3 IC50 = 9.0 nM; selectivity PLK2/PLK1 ≈ 4-fold; PLK3/PLK1 ≈ 11-fold . (S)-enantiomer: not commercially available; no PLK-2 selectivity data. |
| Quantified Difference | Opposite selectivity vectors: (R)-scaffold → PLK-2-selective inhibitors; BI 2536 (achiral at corresponding position) → PLK-1-selective. The (S)-enantiomer is synthetically unavailable. |
| Conditions | SAR study: dihydropteridinone series with N-8 and biaryl optimization; PLK-2 and PLK-1 biochemical assays [1]. BI 2536 data: cell-free PLK1, PLK2, PLK3 enzymatic assays . |
Why This Matters
For Parkinson's disease programs targeting PLK-2, the (7R)-configuration is not interchangeable—purchasing the (S)-enantiomer or a racemate would fail to deliver PLK-2-selective inhibitors.
- [1] Bowers, S., Truong, A. P., Neitz, R. J., Neitzel, M., Probst, G. D., Hom, R. K., ... & Sham, H. L. (2013). Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2743-2749. View Source
